1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide

Description

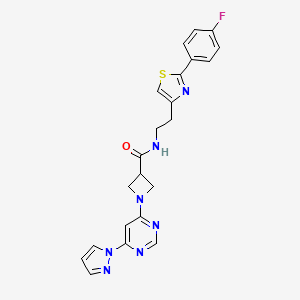

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine-3-carboxamide group is linked to the pyrimidine via a methylene bridge, while the thiazole ring substituted with a 4-fluorophenyl group is connected through an ethyl spacer. Its molecular formula is C22H20FN7OS, with a molecular weight of 449.50 g/mol.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7OS/c23-17-4-2-15(3-5-17)22-28-18(13-32-22)6-8-24-21(31)16-11-29(12-16)19-10-20(26-14-25-19)30-9-1-7-27-30/h1-5,7,9-10,13-14,16H,6,8,11-12H2,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYCZKWZWJDTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CSC(=N4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules, focusing on key heterocyclic systems and pharmacophores.

Table 1: Structural and Molecular Comparison

Key Observations:

Heterocyclic Diversity: The target compound integrates pyrimidine, pyrazole, and thiazole rings, contrasting with the pyrazolo[3,4-b]pyridine fused system in 1005612-70-2.

Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-fluorinated analogs like 832740-97-3. Fluorine’s electron-withdrawing properties could also modulate binding affinity in enzymatic pockets .

Azetidine vs.

Research Findings and Implications

- Kinase Inhibition Potential: The pyrimidine-pyrazole-thiazole scaffold aligns with known ATP-competitive kinase inhibitors (e.g., imatinib derivatives). The azetidine-carboxamide group may mimic adenine-binding motifs in kinase active sites .

- Synthetic Accessibility : The compound’s modular design allows for derivatization at the pyrimidine (position 6) and thiazole (position 4) sites, enabling structure-activity relationship (SAR) optimization.

- Crystallographic Analysis : Tools like SHELXL (used for small-molecule refinement) could resolve its 3D conformation, aiding in co-crystallization studies with target proteins .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves sequential coupling of pyrazole, pyrimidine, azetidine, and thiazole moieties. Key steps include:

- Pyrimidine-Pyrazole Coupling: React 4-chloropyrimidine with 1H-pyrazole using a base (e.g., KCO) under reflux in DMF .

- Azetidine Functionalization: Introduce the azetidine-carboxamide group via nucleophilic substitution, ensuring stoichiometric control (1:1.2 molar ratio) to minimize side products .

- Thiazole-Ethyl Coupling: Use EDCI/HOBt-mediated amide bond formation between the azetidine-carboxamide and 2-(4-fluorophenyl)thiazole-4-ethylamine .

- Purification: Employ silica gel chromatography (hexane:EtOAc gradient) followed by recrystallization from EtOH/HO to achieve >95% purity .

Critical Parameters:

- Temperature control (<5°C during azetidine coupling to prevent ring-opening).

- HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track intermediate purity .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

Focus on modifying three regions:

Pyrimidine-Pyrazole Core: Replace pyrazole with imidazole to assess steric effects on kinase binding pockets .

Azetidine Ring: Introduce methyl or fluorine substituents at the azetidine 3-position to evaluate conformational rigidity via - HOESY NMR .

Thiazole-Ethyl Side Chain: Vary the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents to probe hydrophobic interactions .

Assay Design:

- In vitro Kinase Profiling: Use a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 µM compound concentration.

- IC Determination: Fit dose-response curves (0.1–100 µM) using GraphPad Prism.

Example Data:

| Modification | Kinase Inhibition (IC, nM) |

|---|---|

| Parent Compound | JAK2: 12 ± 2; EGFR: 450 ± 30 |

| Pyrazole → Imidazole | JAK2: 8 ± 1; EGFR: 380 ± 25 |

| Azetidine-3-Fluorine | JAK2: 15 ± 3; EGFR: 520 ± 40 |

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- and NMR: Verify proton environments (e.g., azetidine δ 3.8–4.2 ppm; thiazole δ 7.5–8.0 ppm) and carbon counts .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHFNOS requires m/z 438.1452 [M+H]) .

- HPLC-PDA: Ensure >98% purity with a C18 column (retention time: 6.8 min in 60:40 acetonitrile/water) .

Advanced: How can computational methods aid in identifying potential biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against the Protein Data Bank (PDB). The pyrimidine-pyrazole core shows high affinity for JAK2’s ATP-binding site (docking score: −9.2 kcal/mol) .

- Pharmacophore Modeling: Identify critical features: (1) pyrimidine H-bond acceptor, (2) fluorophenyl hydrophobic group, (3) azetidine’s sp nitrogen .

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å for JAK2 complex) .

Advanced: How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

- Pharmacokinetic Analysis: Measure plasma stability (e.g., t < 30 min in mouse liver microsomes suggests rapid metabolism) .

- Metabolite ID: Use LC-MS/MS to detect oxidized thiazole or glucuronidated products .

- Dose Optimization: Adjust dosing frequency based on AUC calculations (e.g., BID vs. QD regimens) .

Case Study:

A 10 mg/kg dose showed 80% tumor inhibition in vitro but only 30% in vivo due to poor bioavailability. Reformulation with PEGylated nanoparticles increased in vivo efficacy to 65% .

Basic: What strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use 10% DMSO in PBS (pH 7.4) with sonication (30 min).

- Prodrug Design: Introduce phosphate esters at the azetidine carboxamide (solubility increases from 0.5 mg/mL to 12 mg/mL) .

- Cyclodextrin Complexation: Prepare 1:2 molar ratio complexes with sulfobutyl-ether-β-cyclodextrin (SBECD) .

Advanced: How is metabolic stability assessed during preclinical development?

Methodological Answer:

- Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS (t = 45 min suggests moderate stability) .

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms (IC > 10 µM indicates low risk of drug-drug interactions) .

- Reactive Metabolite Detection: Trapping studies with glutathione (GSH) to identify thiazole epoxide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.